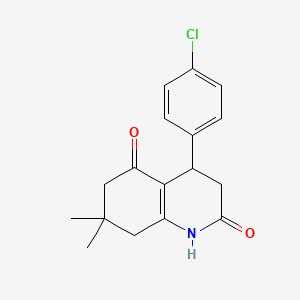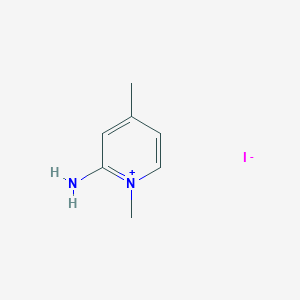
2-methyl-N-(3,4,5-trimethoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(3,4,5-trimethoxybenzyl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as TMA-2 and belongs to the class of phenethylamine derivatives. TMA-2 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
TMA-2 acts as a partial agonist at serotonin receptor sites, particularly the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. By binding to the 5-HT2A receptor, TMA-2 can modulate these processes and produce various effects.
Biochemical and Physiological Effects:
TMA-2 has been found to produce various biochemical and physiological effects, including altered perception, mood, and cognition. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other neurotransmitter systems. TMA-2 has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
TMA-2 has several advantages for use in lab experiments, including its ability to selectively activate the 5-HT2A receptor and its anti-inflammatory effects. However, TMA-2 also has several limitations, including its potential toxicity and the need for specialized expertise in organic chemistry for synthesis.
将来の方向性
There are several future directions for research on TMA-2, including the development of new drugs based on its anti-inflammatory effects, the study of its potential therapeutic applications in depression and anxiety disorders, and the investigation of its potential toxicity and adverse effects on human health. Additionally, further research is needed to elucidate the exact mechanisms underlying TMA-2's effects on the brain and other physiological systems.
In conclusion, TMA-2 is a promising compound for scientific research due to its potential applications in various fields. Its selective activation of the 5-HT2A receptor and anti-inflammatory effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its effects on human health and to develop safer synthesis methods.
合成法
TMA-2 can be synthesized using various methods, including the reduction of 3,4,5-trimethoxybenzylcyanide with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The synthesis of TMA-2 requires expertise in organic chemistry and should only be performed by trained professionals.
科学的研究の応用
TMA-2 has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, TMA-2 has been found to exhibit serotonin receptor agonist activity, which may have implications for the treatment of depression and anxiety disorders. In pharmacology, TMA-2 has been shown to have anti-inflammatory effects, making it a promising candidate for the development of new drugs. In toxicology, TMA-2 has been studied for its potential toxicity and adverse effects on human health.
特性
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(2)14(16)15-8-10-6-11(17-3)13(19-5)12(7-10)18-4/h6-7,9H,8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAELNKIBIHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)
![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)